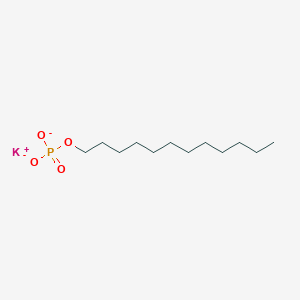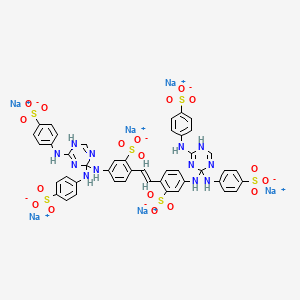![molecular formula C19H43AlO7 B12714655 Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate is a complex organometallic compound. It is known for its unique chemical structure, which combines aluminum with a triethylene glycol monobutyl ether and propan-2-olate. This compound is used in various industrial and scientific applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate typically involves the reaction of aluminum isopropoxide with 2-[2-(2-butoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistency and purity of the final product. The use of high-purity reactants and solvents is crucial to avoid contamination and achieve the desired chemical properties.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where the butoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of substituted aluminum compounds.
Applications De Recherche Scientifique
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate involves its ability to interact with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction is mediated through the aluminum center, which can coordinate with multiple ligands, leading to changes in the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylene glycol monobutyl ether: Shares the triethylene glycol backbone but lacks the aluminum and propan-2-olate components.
Aluminum isopropoxide: Contains aluminum and isopropoxide but lacks the triethylene glycol monobutyl ether component.
Uniqueness
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate is unique due to its combination of aluminum with a triethylene glycol monobutyl ether and propan-2-olate. This unique structure imparts distinctive chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C19H43AlO7 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate |
InChI |
InChI=1S/C10H22O4.3C3H7O.Al/c1-2-3-5-12-7-9-14-10-8-13-6-4-11;3*1-3(2)4;/h11H,2-10H2,1H3;3*3H,1-2H3;/q;3*-1;+3 |
Clé InChI |
WCSWLTGXVQRHOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCCO.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
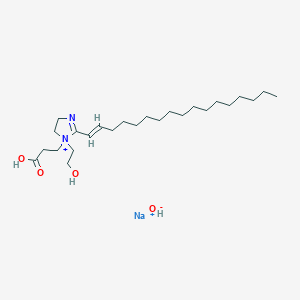
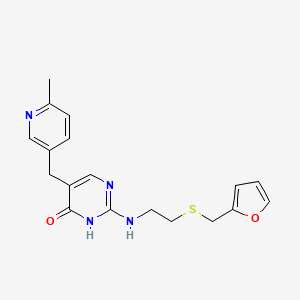
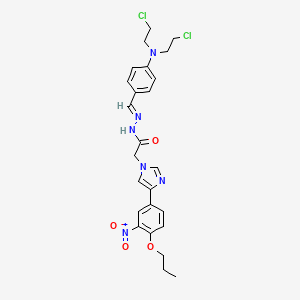
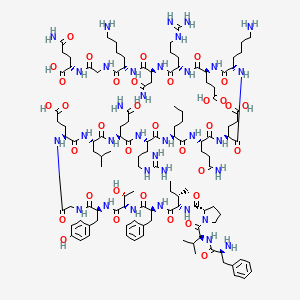
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
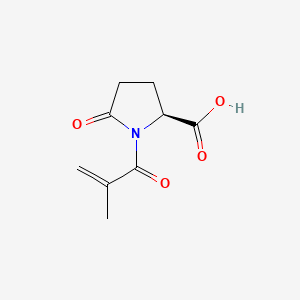
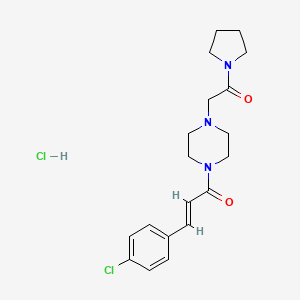

![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)

